![molecular formula C14H15F3N2O3 B3020364 N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzamide CAS No. 2034246-71-2](/img/structure/B3020364.png)
N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of novel azetidin-2-one derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 4-aryl-3-chloro-N-(3,4,5-trihydroxy benzamido)-2-azetidinones were synthesized by reacting Schiff bases of galloyl hydrazide with chloroacetyl chloride in the presence of dioxan and triethylamine . The Schiff bases themselves were prepared from galloyl hydrazide. This method represents a strategic approach to generate a library of compounds with possible antimicrobial and antitubercular properties.
Molecular Structure Analysis
The molecular structures of the synthesized azetidin-2-one derivatives were characterized using various spectroscopic techniques. Infrared spectroscopy (IR), mass spectroscopy (MS), and proton nuclear magnetic resonance spectroscopy (1H NMR) were employed to confirm the structures of the newly synthesized compounds . Additionally, X-ray crystallographic analysis was used to unambiguously confirm the structure of a 4,4'-disubstituted azetidin-2-one derivative, providing detailed insights into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidin-2-one derivatives are crucial for the formation of the desired compounds. The reaction between Schiff bases and chloroacetyl chloride is a key step that leads to the formation of the azetidin-2-one ring, a core structure in these compounds. The use of triethylamine as a base facilitates the reaction, indicating the importance of reaction conditions in the successful synthesis of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-one derivatives are influenced by their molecular structure. The synthesized compounds were screened for their antimicrobial and antitubercular activities, with some showing good activity and minimum inhibitory concentration (MIC) values comparable to standard drugs such as isoniazid . These biological activities suggest that the physical and chemical properties of these compounds make them suitable for further development as potential therapeutic agents.
properties
IUPAC Name |
N-[2-oxo-2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)9-22-11-7-19(8-11)12(20)6-18-13(21)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METCPVOBUYSADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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